Heptyl acetoacetate

Description

Properties

IUPAC Name |

heptyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVJSVDUZGIQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195365 | |

| Record name | Heptyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42598-96-9 | |

| Record name | Heptyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42598-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42598-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAH2L2R7WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Heptyl Acetoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl acetoacetate (heptyl 3-oxobutanoate) is a β-keto ester recognized for its utility as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and detailed hypothetical experimental protocols for its synthesis and purification. Spectroscopic data are summarized and interpreted to facilitate its identification and characterization in a laboratory setting.

Chemical Structure and Identification

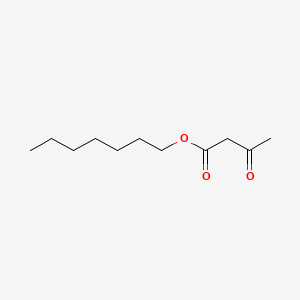

This compound possesses a linear seven-carbon alkyl chain (heptyl) attached to an acetoacetate group. The acetoacetate moiety is characterized by a ketone functional group at the β-position relative to the ester carbonyl.

Molecular Formula: C₁₁H₂₀O₃

Molecular Weight: 200.28 g/mol

SMILES: CCCCCCCCOC(=O)CC(=O)C[1]

InChI: InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3[1]

CAS Number: 42598-96-9[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless clear liquid (est.) | [2] |

| Boiling Point | 245.00 to 247.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 209.00 °F (98.33 °C) | [2] |

| Density | 0.95 g/cm³ | [3] |

| Vapor Pressure | 0.028000 mmHg @ 25.00 °C (est.) | [2] |

| logP (o/w) | 2.915 (est.) | [2] |

| Solubility | Soluble in alcohol; water, 520.3 mg/L @ 25 °C (est.) |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and structural elucidation.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | t | 2H | -O-CH₂- |

| ~3.4 | s | 2H | -CO-CH₂-CO- |

| ~2.2 | s | 3H | -CO-CH₃ |

| ~1.6 | m | 2H | -O-CH₂-CH₂- |

| ~1.3 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~201 | C=O (ketone) |

| ~167 | C=O (ester) |

| ~65 | -O-CH₂- |

| ~50 | -CO-CH₂-CO- |

| ~32, 29, 26, 23 | -(CH₂)₅- |

| ~30 | -CO-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 200 | [M]⁺ | Molecular ion |

| 157 | [M - C₃H₃O]⁺ | |

| 115 | [M - C₅H₁₁O]⁺ | |

| 101 | [C₅H₉O₂]⁺ | |

| 85 | [C₄H₅O₂]⁺ | |

| 43 | [C₂H₃O]⁺ (acetyl group) |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and purification of this compound. These are based on established chemical reactions, namely the Claisen condensation and transesterification.

Synthesis via Claisen-type Condensation

This protocol describes a plausible synthesis route starting from heptyl acetate and ethyl acetate.

Materials:

-

Heptyl acetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether or THF.

-

Addition of Reactants: A solution of heptyl acetate (1 equivalent) and ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Caption: Workflow for the synthesis of this compound via Claisen-type condensation.

Synthesis via Transesterification

This protocol outlines a plausible synthesis of this compound from ethyl acetoacetate and heptanol.

Materials:

-

Ethyl acetoacetate

-

Heptanol

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with ethyl acetoacetate (1 equivalent), heptanol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: The mixture is heated to reflux. The azeotropic removal of ethanol and water in the Dean-Stark trap drives the reaction to completion. The reaction progress is monitored by observing the amount of distillate collected and/or by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: The organic layer is then washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the toluene is removed under reduced pressure.

Purification

The crude this compound obtained from either synthesis can be purified by vacuum distillation .

Procedure:

-

The crude product is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation.

-

The pressure is slowly reduced to the desired level.

-

The flask is heated, and the fraction corresponding to the boiling point of this compound at the given pressure is collected.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. In case of skin or eye contact, flush with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, purification, and characterization of this compound for its application in organic synthesis and drug development.

References

Heptyl acetoacetate CAS number and synonyms

An In-Depth Technical Guide to Heptyl Acetoacetate: Identifiers and Nomenclature

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides core identification details for this compound, focusing on its CAS number and associated synonyms.

Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It provides an unambiguous way to identify a substance, avoiding confusion that can arise from the use of various chemical names and synonyms.

The primary identifier and nomenclature for this compound are summarized below.

| Identifier Type | Value |

| CAS Number | 42598-96-9[1][2] |

| IUPAC Name | heptyl 3-oxobutanoate[1][2][3] |

| Molecular Formula | C₁₁H₂₀O₃[1] |

| Molecular Weight | 200.278 g/mol [1] |

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. Recognizing these is crucial for comprehensive literature searches and material sourcing.

Experimental Protocols

This document serves to provide established identification data. Therefore, experimental protocols for the determination of these identifiers are not applicable.

Logical Relationships

A diagram illustrating the relationship between the primary identifiers and synonyms is provided below to clarify the nomenclature.

References

Preliminary Studies in the Synthesis of Heptyl 3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl 3-oxobutanoate, also known as heptyl acetoacetate, is a β-keto ester of interest in various chemical syntheses, including pharmaceuticals and specialty chemicals. This document provides a technical overview of preliminary studies into its synthesis, focusing on two primary routes: the reaction of diketene with n-heptanol and the transesterification of a lower alkyl acetoacetate with n-heptanol. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of reaction pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

β-Keto esters are valuable synthetic intermediates due to the reactivity of the methylene group alpha to the two carbonyl functionalities. Heptyl 3-oxobutanoate, with its seven-carbon ester chain, offers specific lipophilicity and reactivity that can be exploited in the synthesis of more complex molecules. The selection of a synthetic route for this compound depends on factors such as starting material availability, desired purity, scalability, and process safety. This guide explores two common and effective methods for its preparation.

Synthesis Methodologies

Two principal methods for the synthesis of heptyl 3-oxobutanoate are detailed below:

Reaction of Diketene with n-Heptanol

This method offers a direct and atom-economical route to the desired product. The reaction involves the nucleophilic attack of n-heptanol on the carbonyl of the β-lactone ring of diketene, which then opens to form the acetoacetate ester. The reaction is typically catalyzed by an acid or a base, with acid catalysis being common in industrial processes to minimize side reactions like the polymerization of diketene.

Transesterification of Ethyl Acetoacetate with n-Heptanol

Transesterification is a widely used method for converting one ester to another. In this case, a readily available lower alkyl acetoacetate, such as ethyl acetoacetate, is reacted with n-heptanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol) formed during the reaction. This method avoids the handling of the highly reactive and unstable diketene.

Experimental Protocols

Synthesis of Heptyl 3-Oxobutanoate from Diketene and n-Heptanol

This protocol is adapted from a general procedure for the continuous synthesis of acetoacetic esters.

Materials:

-

Diketene (98% purity)

-

n-Heptanol

-

Sulfuric acid (concentrated)

-

Reaction vessel equipped with a dropping funnel, mechanical stirrer, reflux condenser, and a distillation head for continuous removal of byproducts.

Procedure:

-

The reaction vessel is charged with a starting amount of crude heptyl 3-oxobutanoate from a previous batch (or can be initiated with n-heptanol).

-

The contents of the vessel are heated to and maintained at a reaction temperature of 125-140°C.

-

A mixture of diketene, n-heptanol, and sulfuric acid (in a molar ratio of approximately 1:1.1:0.002) is prepared.

-

This mixture is added continuously to the heated reaction vessel.

-

Byproducts with lower boiling points, along with any unreacted n-heptanol, are simultaneously distilled off.

-

The crude heptyl 3-oxobutanoate is continuously withdrawn from the reaction vessel.

-

The crude product is then purified by vacuum fractionation to yield the final product.

Synthesis of Heptyl 3-Oxobutanoate by Transesterification of Ethyl Acetoacetate

This protocol is a generalized procedure based on the transesterification of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

n-Heptanol

-

Boric acid (catalyst)

-

Toluene (or another suitable solvent to form an azeotrope with ethanol)

-

Dean-Stark apparatus

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate, a 1.5 molar excess of n-heptanol, and 5 mol% of boric acid.

-

Add toluene to the flask to facilitate the azeotropic removal of ethanol.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by observing the amount of ethanol collected.

-

Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent and excess n-heptanol are removed under reduced pressure.

-

The crude heptyl 3-oxobutanoate is purified by vacuum distillation.

Data Presentation

Comparative Synthesis Data

| Parameter | Diketene Method (Adapted) | Transesterification (Typical) |

| Starting Materials | Diketene, n-Heptanol | Ethyl Acetoacetate, n-Heptanol |

| Catalyst | Sulfuric Acid | Boric Acid / Other Lewis Acids |

| Reaction Temperature | 125-140°C | Reflux (Toluene) |

| Reaction Time | Continuous | 4-8 hours |

| Yield (Typical) | >90% | 85-95% |

| Purification | Vacuum Distillation | Vacuum Distillation |

Spectroscopic Data for Heptyl 3-Oxobutanoate (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | Triplet (t) | 2H | -OCH₂ -(CH₂)₅-CH₃ |

| ~3.40 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |

| ~2.25 | Singlet (s) | 3H | CH₃ -C(=O)- |

| ~1.60 | Quintet | 2H | -OCH₂-CH₂ -(CH₂)₄-CH₃ |

| ~1.30 | Multiplet (m) | 8H | -O(CH₂)₂-(CH₂)₄ -CH₃ |

| ~0.90 | Triplet (t) | 3H | -O(CH₂)₆-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~201 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~65 | -OC H₂- |

| ~50 | -C(=O)C H₂C(=O)- |

| ~32 | -O(CH₂)₅-C H₂-CH₃ |

| ~30 | C H₃-C(=O)- |

| ~29 | -O(CH₂)₂-C H₂(CH₂)₂-CH₃ |

| ~28 | -O(CH₂)₃-C H₂-CH₂-CH₃ |

| ~26 | -OCH₂-C H₂-(CH₂)₄-CH₃ |

| ~22 | -O(CH₂)₄-C H₂-CH₂-CH₃ |

| ~14 | -O(CH₂)₆-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2955, ~2925, ~2855 | C-H stretching (alkane) |

| ~1745 | C=O stretching (ester) |

| ~1720 | C=O stretching (ketone) |

| ~1465 | C-H bending (methylene) |

| ~1360 | C-H bending (methyl) |

| ~1150 | C-O stretching (ester) |

Sample preparation: Neat liquid, thin film.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction of Diketene with n-Heptanol.

Caption: Transesterification of Ethyl Acetoacetate.

Caption: General Experimental Workflow.

Conclusion

The synthesis of heptyl 3-oxobutanoate can be effectively achieved through either the reaction of diketene with n-heptanol or the transesterification of a lower alkyl acetoacetate. The diketene route is more direct and potentially higher yielding, but requires handling of a hazardous reagent. The transesterification route utilizes more stable starting materials and is well-suited for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of heptyl 3-oxobutanoate. Further studies should focus on obtaining experimental spectroscopic data to confirm the predicted values and to establish a definitive analytical profile for this compound.

Spectroscopic Analysis of Heptyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for heptyl acetoacetate (heptyl 3-oxobutanoate), a β-keto ester of interest in various chemical and pharmaceutical applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Keto-Enol Tautomerism

A key characteristic of this compound, as with other β-keto esters, is its existence as a mixture of two tautomers in equilibrium: the keto form and the enol form. This equilibrium is influenced by factors such as the solvent used and the temperature of the sample. The presence of both tautomers is readily observable in their NMR spectra, providing a unique spectroscopic signature.

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted data based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto-Enol Tautomers)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~12.0 | s | 1H | - | Enolic OH |

| ~4.9 | s | 1H | - | =CH- |

| ~4.1 | t | 2H | -OCH₂- (Heptyl) | -OCH₂- (Heptyl) |

| ~3.4 | s | 2H | -C(O)CH₂C(O)- | - |

| ~2.2 | s | 3H | CH₃C(O)- | - |

| ~1.9 | s | 3H | - | CH₃C= |

| ~1.6 | m | 2H | -OCH₂CH₂- | -OCH₂CH₂- |

| ~1.3 | m | 8H | -(CH₂)₄- | -(CH₂)₄- |

| ~0.9 | t | 3H | -CH₃ (Heptyl) | -CH₃ (Heptyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto-Enol Tautomers)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~201 | C=O (Ketone) | - |

| ~174 | - | C=O (Ester) |

| ~168 | C=O (Ester) | - |

| ~90 | - | =CH- |

| ~65 | -OCH₂- (Heptyl) | -OCH₂- (Heptyl) |

| ~50 | -C(O)CH₂C(O)- | - |

| ~32, 29, 26, 23 | -(CH₂)₅- (Heptyl) | -(CH₂)₅- (Heptyl) |

| ~30 | CH₃C(O)- | - |

| ~20 | - | CH₃C= |

| ~14 | -CH₃ (Heptyl) | -CH₃ (Heptyl) |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment (Keto Form) | Assignment (Enol Form) |

| ~3400-3200 | Broad | - | O-H stretch (H-bonded) |

| ~2950-2850 | Strong | C-H stretch (Alkyl) | C-H stretch (Alkyl) |

| ~1745 | Strong | C=O stretch (Ester) | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Ketone) | - |

| ~1650 | Medium | - | C=C stretch |

| ~1170 | Strong | C-O stretch (Ester) | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M - C₂H₃O]⁺ |

| 115 | Medium | [M - C₅H₁₁O]⁺ |

| 101 | High | [C₅H₉O₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

2. Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

2. Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

3. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Physical properties of heptyl acetoacetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of heptyl acetoacetate (also known as heptyl 3-oxobutanoate), specifically its boiling point and density. This document is intended to serve as a valuable resource, offering both established data and comprehensive experimental protocols for the determination of these key characteristics in a laboratory setting.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation and storage. The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 245.00 – 247.00 °C | At 760.00 mmHg[1] |

| Density | Data not available | - |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections provide detailed methodologies for determining the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This property is a crucial indicator of purity.[2] The capillary method (Thiele tube or micro-reflux apparatus) is a common and effective technique for determining the boiling point of small quantities of a liquid.

Methodology: Capillary Method

-

Apparatus Setup:

-

Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer.[2]

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[2][3]

-

Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with paraffin oil) ensuring the sample is below the level of the heating fluid.[2][3]

-

-

Heating and Observation:

-

Gently heat the apparatus, stirring continuously to ensure uniform heat distribution.[2][3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped inside is expelled and the vapor pressure of the sample increases.[4]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[4]

-

-

Boiling Point Determination:

Determination of Density

Density is the mass of a substance per unit of volume (ρ = m/V) and is an important intensive property for substance identification.[5][6] The density of a liquid can be accurately determined by measuring the mass of a known volume.

Methodology: Volumetric and Gravimetric Measurement

-

Apparatus:

-

Procedure:

-

Carefully weigh a clean, dry volumetric flask or pycnometer on the analytical balance and record its mass (m₁).[5]

-

Fill the flask to the calibration mark with this compound. Ensure the bottom of the meniscus is level with the mark when viewed at eye level to avoid parallax error.[5]

-

Weigh the flask containing the liquid and record the new mass (m₂).

-

The mass of the liquid (m) is the difference between the two measurements (m = m₂ - m₁).

-

-

Calculation:

Workflow Visualization

The logical flow for the experimental determination of these physical properties can be visualized as follows. This diagram outlines the key steps from sample preparation to final data analysis.

References

- 1. This compound [flavscents.com]

- 2. PubChemLite - this compound (C11H20O3) [pubchemlite.lcsb.uni.lu]

- 3. Heptyl 2-methyl-3-oxobutanoate | C12H22O3 | CID 176903126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]

- 5. Heptyl acetate | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Solubility of Heptyl Acetoacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl acetoacetate, a key intermediate in various synthetic processes. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing a qualitative assessment of solubility in common organic solvents, grounded in the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for determining the solubility of a liquid solute, such as this compound, is provided to enable researchers to generate precise quantitative data tailored to their specific laboratory conditions.

Introduction

This compound (C₁₁H₂₀O₃) is an organic ester that finds application in the synthesis of a variety of chemical compounds. A thorough understanding of its solubility in different organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound is a fundamental physical property that dictates its behavior in a given solvent system. This guide aims to provide a foundational understanding of the solubility of this compound for professionals in research and development.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. These predictions are based on the expected intermolecular interactions between the solute and the solvent.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | This compound is known to be soluble in alcohols[1][2]. The polar hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygens of this compound, and the ethyl group of ethanol has favorable interactions with the heptyl chain. |

| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the ester. It is expected to be a good solvent for this compound[1][2]. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. Its carbonyl group can participate in dipole-dipole interactions with the ester group of this compound. The methyl groups of acetone can interact with the heptyl chain. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Diethyl ether is a relatively nonpolar solvent. The nonpolar ethyl groups and the ether oxygen can interact favorably with the heptyl chain and the ester group, respectively. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | As an ester itself, ethyl acetate has similar intermolecular forces to this compound, making them miscible based on the "like dissolves like" principle. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a nonpolar aromatic solvent. The long, nonpolar heptyl chain of this compound is expected to interact favorably with the nonpolar toluene molecules via London dispersion forces. |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Hexane is a nonpolar aliphatic solvent. Strong van der Waals forces between the heptyl chain and hexane molecules are expected to lead to good solubility. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester group. It is a versatile solvent for a wide range of organic compounds. |

| Water | H₂O | Polar Protic | Insoluble | This compound is reported to be insoluble in water, with an estimated solubility of 520.3 mg/L at 25°C[1][2]. The long, hydrophobic heptyl chain dominates the molecule's properties, preventing significant dissolution in the highly polar, hydrogen-bonded network of water. |

Experimental Protocol for Solubility Determination

The following is a generalized procedure for the gravimetric determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on standard laboratory practices for solubility measurement.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, hexane, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for higher precision)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. An "excess" means adding enough solute so that a separate liquid phase of undissolved this compound is clearly visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can be done using a mechanical shaker or by periodic vigorous manual shaking. The equilibration time can vary depending on the solvent and should be determined empirically (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 12-24 hours) to allow the undissolved this compound to settle and form a distinct layer.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the top solvent layer) using a pipette. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Transfer the collected supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

The mass of the dissolved this compound is the difference between the final mass of the vial and the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

g/100 mL: (mass of residue / volume of supernatant collected) * 100

-

g/100 g: (mass of residue / mass of solvent in the supernatant) * 100

-

-

3.3. Alternative Analytical Finish

For higher precision, the concentration of this compound in the saturated supernatant can be determined using analytical instrumentation such as GC or HPLC. This requires the preparation of a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, a strong qualitative understanding can be derived from fundamental chemical principles. This compound is expected to be soluble in a range of common organic solvents, from polar to nonpolar, with the exception of water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

Keto-Enol Tautomerism in Heptyl Acetoacetate: A Technical Guide

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form and an enol form of a compound. This phenomenon is particularly significant in β-dicarbonyl compounds, such as heptyl acetoacetate, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is a critical determinant of the compound's reactivity, physical properties, and, consequently, its utility in synthetic chemistry and drug development. This guide provides an in-depth technical overview of the keto-enol tautomerism of this compound, detailing the theoretical underpinnings, experimental protocols for quantitative analysis, and the key factors that influence the tautomeric ratio. While specific experimental data for this compound is sparse, this document leverages extensive data from its close analog, ethyl acetoacetate, to provide a robust predictive framework.

The Tautomeric Equilibrium

This compound, a β-ketoester, exists as a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group.[1] The interconversion between these forms is a slow process on the NMR timescale, allowing for the distinct characterization and quantification of each species.[2][3] The stability of the enol form in β-dicarbonyls is enhanced by the formation of a conjugated π-system and a stable six-membered ring via intramolecular hydrogen bonding.[4][5]

Caption: Keto-enol equilibrium for this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, Keq, defined as the ratio of the enol concentration to the keto concentration (Keq = [enol]/[keto]).[2] This ratio is highly sensitive to the surrounding environment, particularly the solvent. While specific Keq values for this compound are not extensively documented, data from ethyl acetoacetate serves as an excellent proxy due to their structural similarity. The primary difference, the longer heptyl chain, is expected to have a minor influence, primarily affecting solvation and steric interactions.[6][7]

Generally, for β-ketoesters, the keto form is more stable and thus predominates in most solvents.[8] The proportion of the enol tautomer increases significantly in non-polar solvents, where the intramolecularly hydrogen-bonded enol form is less destabilized by solvent interactions compared to the more polar keto form.[4][8]

Table 1: Solvent Effects on Keto-Enol Equilibrium of Ethyl Acetoacetate (Proxy for this compound)

| Solvent | Dielectric Constant (ε) | % Enol (at ~32-37°C) | Keq ([enol]/[keto]) | Reference(s) |

| Water (D₂O) | 78.5 | < 2% | < 0.02 | [5] |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 9% | 0.099 | [9] |

| Methanol | 32.7 | 27% | 0.37 | [9] |

| Acetonitrile | 37.5 | 8% | 0.087 | [9] |

| Chloroform (CDCl₃) | 4.8 | 17% | 0.20 | [9] |

| Benzene | 2.3 | 46% | 0.85 | [9] |

| Carbon Tetrachloride (CCl₄) | 2.2 | 49% | 0.96 | [5] |

Experimental Protocols for Analysis

The determination of the keto-enol equilibrium is primarily accomplished using spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Protocol: ¹H NMR Spectroscopy for Keq Determination

¹H NMR spectroscopy is the most direct and powerful method for quantifying keto and enol tautomers, as the proton exchange between the two forms is slow enough for distinct signals to be observed.[2][3]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10] Ensure the sample is fully dissolved and homogenous.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery. A typical D1 of 30 seconds is recommended for accurate integration.

-

Spectral Analysis & Signal Assignment:

-

Keto Tautomer:

-

α-methylene protons (-CH₂ -CO-): A sharp singlet typically appearing around 3.4-3.6 ppm.[2]

-

Terminal methyl protons (CH₃ -CO-): A singlet around 2.2 ppm.

-

-

Enol Tautomer:

-

-

Calculation of Keq:

-

Carefully integrate the area of a characteristic keto signal (e.g., the α-methylene singlet, I_keto) and a characteristic enol signal (e.g., the vinylic proton singlet, I_enol).

-

Normalize the integrals based on the number of protons each signal represents. The keto α-methylene signal represents 2 protons, while the enol vinylic signal represents 1 proton.

-

Calculate the molar ratio: Mole Ratio = (I_enol / 1) / (I_keto / 2).

-

The equilibrium constant is equal to this mole ratio: Keq = [enol]/[keto] = 2 * (I_enol / I_keto) .

-

The percentage of the enol form can be calculated as: % Enol = [enol] / ([enol] + [keto]) * 100 .

-

Protocol: UV-Vis Spectroscopy for Enol Quantification

This method leverages the fact that the conjugated π-system of the enol tautomer exhibits a strong UV absorption band (π → π* transition), typically in the 240-300 nm range, which is absent in the non-conjugated keto form.[10][11]

Methodology:

-

Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest (e.g., hexane, ethanol).

-

Reference Spectrum: To determine the molar absorptivity (ε) of the pure enol form, a reference compound that exists entirely in the enol form or a method to drive the equilibrium completely to the enol side (e.g., using a non-polar solvent and a chelating metal ion) is required. Alternatively, literature values for similar β-ketoesters can be used for estimation.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a range of approximately 200-400 nm. Identify the λ_max corresponding to the enol tautomer.

-

Calculation of Enol Concentration:

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λ_max, ε is the molar absorptivity of the enol, b is the path length (typically 1 cm), and c is the concentration of the enol.

-

Calculate the concentration of the enol tautomer: [enol] = A / (ε * b) .

-

The concentration of the keto tautomer is then: [keto] = [Total Concentration] - [enol] .

-

Calculate Keq and % Enol as described previously.

-

Visualization of Experimental Workflow

The logical process for determining the tautomeric equilibrium constant can be visualized as follows.

Caption: Workflow for determining keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound represents a delicate equilibrium governed by structural and environmental factors. While the keto form generally predominates, the enol concentration can be significantly modulated by the choice of solvent, a principle that is crucial for controlling reaction pathways in synthetic applications. The quantitative analysis of this equilibrium is readily achievable through standard spectroscopic techniques, particularly ¹H NMR, which provides a direct and unambiguous measure of the tautomeric ratio. The detailed protocols and predictive data presented in this guide offer a comprehensive framework for researchers and drug development professionals to understand, quantify, and manipulate the tautomeric behavior of this compound and related β-dicarbonyl compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. zenodo.org [zenodo.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Commercial Sources and Purity of Heptyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetoacetate, a valuable β-keto ester, finds applications in various chemical syntheses, including the production of pharmaceuticals and specialty chemicals. Its utility is intrinsically linked to its purity, making a thorough understanding of its commercial availability and the methods to ascertain its quality paramount for researchers and developers. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing available purities and the analytical methodologies for its characterization. Furthermore, it outlines a general laboratory-scale synthesis and purification protocol.

Commercial Availability and Purity

This compound is available from several chemical suppliers, primarily for research and development purposes. The typical purity offered commercially is ≥95%, as determined by gas chromatography (GC). It is crucial for researchers to note that some suppliers provide the product without extensive analytical data, placing the onus of quality verification on the end-user.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Brand/Product Line | Reported Purity | Analytical Method | CAS Number |

| TCI AMERICA | - | >95.0% | Gas Chromatography (GC) | 42598-96-9[1] |

| Carbosynth | - | - | - | 42598-96-9[1] |

| Santa Cruz Biotechnology | - | - | - | 42598-96-9[1] |

| Sigma-Aldrich | AldrichCPR | As-is, no analytical data provided | Buyer's responsibility | 42598-96-9[2] |

| CP Lab Safety | - | min 95% | Gas Chromatography (GC) | 42598-96-9[3] |

| The Good Scents Company | - | 95.00 to 100.00 | - | 42598-96-9[4] |

| Laibo Chem | - | - | - | -[5] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a standard approach can be adapted from the well-established acetoacetic ester synthesis.

Synthesis of this compound (Adapted from Acetoacetic Ester Synthesis)

The synthesis of this compound can be achieved via the Claisen condensation of heptyl acetate. This reaction involves the self-condensation of an ester containing an α-hydrogen in the presence of a strong base to form a β-keto ester.

Materials:

-

Heptyl acetate

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous diethyl ether (or another aprotic solvent)

-

Hydrochloric acid (or another suitable acid for neutralization)

-

Anhydrous magnesium sulfate (or another suitable drying agent)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Heptyl Acetate: Heptyl acetate is added dropwise to the stirred suspension of sodium ethoxide in diethyl ether at a controlled temperature (typically 0-10 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the condensation to completion.

-

Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation.

Purification and Analysis

Purification by Vacuum Distillation: Due to its relatively high boiling point (245-247 °C at 760 mmHg), purification of this compound is best performed by vacuum distillation to prevent decomposition.[1][4] The fractions are collected based on their boiling point at the reduced pressure, and the purity of each fraction is assessed.

Purity Determination by Gas Chromatography (GC): Gas chromatography is the standard method for determining the purity of this compound.[1][3]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is programmed to ensure the separation of the desired product from any starting materials, byproducts, or solvent residues.

-

Quantification: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibrated internal or external standard method can be employed.

Visualizing the Process

To better illustrate the workflow and relationships involved in obtaining and characterizing this compound, the following diagrams are provided.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Relationship between purification method and achievable purity.

References

Heptyl Acetoacetate: A Technical Safety Overview for Researchers

Introduction

Heptyl acetoacetate (CAS No. 42598-96-9), also known as acetoacetic acid n-heptyl ester or heptyl 3-oxobutanoate, is a specialty chemical with limited publicly available safety and toxicological data.[1][2] This technical guide synthesizes the available information from various chemical suppliers and databases to provide researchers, scientists, and drug development professionals with a concise overview of its known properties and potential hazards. It is important to note that comprehensive toxicological studies for this compound are not readily found in the public domain.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [2][3] |

| Molecular Weight | 200.27 - 200.28 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Boiling Point | 170 °C @ 30 mmHg 245 - 247 °C @ 760 mmHg | [2][3] |

| Flash Point | 98.33 °C (209.00 °F) (Closed Cup) | [1][3] |

| Density | 0.95 g/cm³ | [2] |

| Refractive Index | 1.4370 - 1.4410 | [2] |

| Vapor Pressure | 0.028 mmHg @ 25.00 °C (estimated) | [3] |

| logP (o/w) | 2.915 (estimated) | [2][3] |

| Purity | >95.0% (GC) | [5] |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some sources indicate no classification, others provide specific hazard statements.[1][2] The more conservative classification, indicating potential hazards, is presented below. Researchers should handle this chemical with the assumption that it may be hazardous.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

Toxicological Information

Detailed toxicological data for this compound is largely unavailable in the public domain.

-

Oral/Parenteral Toxicity: Not determined.[1]

-

Dermal Toxicity: Not determined.[1]

-

Inhalation Toxicity: Not determined.[1]

Due to the lack of specific data, it is prudent to handle this substance with care, using appropriate personal protective equipment (PPE) to minimize exposure.

Experimental Protocols

A thorough search of publicly available literature and safety data sheets did not yield specific experimental protocols for the safety testing of this compound. The provided hazard classifications are likely based on data from similar chemical structures or computational models.

First-Aid Measures

Based on the potential for skin and eye irritation, the following first-aid measures are recommended.

Handling and Storage

Standard safe laboratory practices should be followed when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a chemical for which comprehensive safety data is not widely available. The existing information suggests that it should be treated as a substance that can cause skin and serious eye irritation. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment, to minimize any potential risk. Further toxicological studies are required to fully characterize the safety profile of this compound.

References

Navigating the Thermal Landscape of Heptyl Acetoacetate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of heptyl acetoacetate. While direct, in-depth experimental studies on the thermal behavior of this compound are not extensively available in publicly accessible literature, this document synthesizes established principles of thermal analysis and decomposition mechanisms of analogous ester compounds. The information herein serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the methodologies and expected chemical behavior pertinent to the study of this compound.

Physicochemical Properties and Thermal Stability Overview

This compound is an organic compound with the molecular formula C₁₁H₂₀O₃.[1][2] Understanding its fundamental physicochemical properties is crucial for predicting its behavior under thermal stress. While specific decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are not readily found in the literature, related compounds offer comparative insights. For instance, ethyl acetoacetate is known to boil with slight decomposition at 180.4 °C.[3] This suggests that this compound, with its higher molecular weight, would likely exhibit a higher boiling point but may also be susceptible to decomposition at elevated temperatures.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Ethyl Acetoacetate (for comparison) |

| Molecular Formula | C₁₁H₂₀O₃[1][2] | C₆H₁₀O₃ |

| Molecular Weight | 200.28 g/mol [1][2] | 130.14 g/mol |

| Boiling Point | 245.00 to 247.00 °C @ 760.00 mm Hg[1] | 180.4 °C (with slight decomposition)[3] |

| Flash Point | 98.33 °C (209.00 °F) TCC[1][4] | 184 °F TCC[5] |

| Appearance | Colorless to Almost colorless clear liquid | Colorless liquid |

| Solubility | Soluble in alcohol; water, 520.3 mg/L @ 25 °C (est)[1][4] | Water: 125 g/l (at 16 °C)[5] |

Hypothetical Thermal Decomposition Pathways

The thermal decomposition of β-keto esters like this compound can proceed through several potential pathways. The most common mechanism for esters involves a β-hydrogen transfer rearrangement, leading to the formation of an alkene and a carboxylic acid. In the case of acetoacetates, decarboxylation is also a highly probable event due to the instability of the β-keto acid intermediate.

One plausible decomposition pathway involves the cleavage of the ester bond, followed by subsequent reactions of the resulting fragments. Another possibility is the decarboxylation of the acetoacetate moiety to form a ketone.

Caption: Hypothetical decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition kinetics of this compound, a series of well-defined experiments would be necessary. The following protocols are based on standard methods for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[6]

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).[6]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data (mass vs. temperature) is plotted to create a TGA curve. The first derivative of this curve (DTG) is also plotted to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and the enthalpy changes associated with these events.

Methodology:

-

A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified as peaks in the DSC thermogram.

Kinetic Analysis of Decomposition

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition reaction.

Methodology:

-

A series of TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min) as described in section 3.1.

-

The resulting TGA data is analyzed using isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa (FWO) methods.[7][8][9]

-

The Kissinger method involves plotting ln(β/Tₚ²) versus 1/Tₚ, where β is the heating rate and Tₚ is the peak temperature from the DTG curve. The activation energy can be calculated from the slope of the resulting line.

-

The FWO method involves plotting log(β) versus 1/T for a given conversion level (α). The activation energy can be determined from the slope of the resulting isoconversional lines.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Identification of Decomposition Products

To fully understand the decomposition mechanism, the products formed during the thermal degradation of this compound must be identified. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Experimental Protocol for Py-GC-MS:

-

A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By conducting pyrolysis at different temperatures, the evolution of decomposition products as a function of temperature can be studied, providing further insight into the reaction mechanism.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is sparse, this guide provides a robust framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, coupled with kinetic analysis and product identification via Py-GC-MS, a comprehensive understanding of its thermal behavior can be achieved. The methodologies and hypothetical pathways presented here serve as a valuable starting point for researchers and professionals engaged in the study and application of this compound, particularly in fields where thermal stability is a critical parameter. Further experimental work is essential to fully elucidate the specific decomposition kinetics and mechanisms of this compound.

References

- 1. This compound [flavscents.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 4. This compound, 42598-96-9 [thegoodscentscompany.com]

- 5. synerzine.com [synerzine.com]

- 6. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nonanone via Acetoacetic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-nonanone using heptyl acetoacetate through the acetoacetic ester synthesis. This method is a classic and versatile approach for the formation of α-substituted ketones.

Introduction

The acetoacetic ester synthesis is a powerful synthetic tool for the preparation of methyl ketones with one or two alkyl groups on the α-carbon.[1][2] The synthesis involves the alkylation of an acetoacetic ester, such as this compound, followed by hydrolysis and decarboxylation.[3][4][5][6] The resulting ketone, 2-nonanone in this case, has applications as a flavoring agent, a fragrance component, and exhibits potential as an antifungal agent, making it a molecule of interest in various fields, including drug development.[7][8]

Applications in Research and Drug Development

2-Nonanone, also known as methyl heptyl ketone, is a naturally occurring compound found in various plants and foods.[9] It has been identified as a secondary metabolite and is associated with several biological activities.

-

Antifungal Activity: 2-Nonanone has demonstrated notable antifungal properties.[7] Research indicates that it can inhibit mycelial growth and spore germination in pathogenic fungi.[10] This suggests its potential as a lead compound for the development of novel antifungal agents. The proposed mechanism of action for similar ketones involves the disruption of cell membrane integrity and the induction of oxidative stress, potentially through interference with key signaling pathways such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal stress adaptation.[11][12]

-

Biomarker Potential: Studies have associated 2-nonanone with certain diseases, including nonalcoholic fatty liver disease, ulcerative colitis, and Crohn's disease, suggesting its potential as a biomarker for these conditions.[9]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product, 2-nonanone.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.021 | 180-181 |

| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 1.139 | 179-180 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.868 | Decomposes |

| 2-Nonanone | C₉H₁₈O | 142.24 | 0.826 | 195 |

Table 2: Spectroscopic Data for 2-Nonanone

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.42 (t, 2H), 2.13 (s, 3H), 1.55 (quint, 2H), 1.28 (m, 8H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.2, 43.8, 31.7, 29.8, 29.0, 23.8, 22.5, 14.0 |

| Mass Spectrometry (EI) | m/z (%): 58 (100), 43 (80), 71 (30), 85 (20), 142 (15) |

Experimental Protocols

The following protocol is adapted from a reliable procedure for a similar acetoacetic ester synthesis and is tailored for the preparation of 2-nonanone.

Protocol 1: Synthesis of 2-Nonanone from Ethyl Acetoacetate and 1-Bromoheptane

This protocol outlines the alkylation of ethyl acetoacetate with 1-bromoheptane, followed by hydrolysis and decarboxylation to yield 2-nonanone.

Materials:

-

Ethyl acetoacetate

-

1-Bromoheptane

-

Sodium ethoxide

-

Absolute ethanol

-

5% Sodium hydroxide solution

-

50% Sulfuric acid

-

Saturated calcium chloride solution

-

Anhydrous calcium chloride

-

Dichloromethane (for extraction)

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

Step 1: Alkylation of Ethyl Acetoacetate

-

In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 mol) in absolute ethanol (200 mL).

-

To the stirred solution, add ethyl acetoacetate (1.0 mol) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add 1-bromoheptane (1.0 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

-

To the crude ethyl heptylacetoacetate from Step 1, add a 5% aqueous solution of sodium hydroxide (2.5 mol). Stir the mixture at room temperature for 4 hours to saponify the ester.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Acidify the aqueous layer by slowly adding 50% sulfuric acid until the evolution of carbon dioxide ceases.

-

Gently heat the acidified solution to boiling and distill about one-third to one-half of the volume. This process drives the decarboxylation.

Step 3: Isolation and Purification of 2-Nonanone

-

Extract the distillate with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated calcium chloride solution to remove any remaining ethanol.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude 2-nonanone by fractional distillation. Collect the fraction boiling at approximately 195 °C.

Expected Yield: A patent for a similar synthesis reports a yield of up to 95%.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2-nonanone.

Proposed Antifungal Signaling Pathway Interference

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN101792379B - Method for preparing 2-nonanone - Google Patents [patents.google.com]

- 3. Show how you would use the acetoacetic ester synthesis to make th... | Study Prep in Pearson+ [pearson.com]

- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. 2-ノナノン ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound 2-Nonanone (FDB003308) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Long-Chain Ketones via Alkylation of Heptyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acetoacetic ester synthesis is a robust and versatile method for the preparation of α-substituted methyl ketones.[1][2] This application note details the synthesis of long-chain ketones using heptyl acetoacetate as the starting material. This process involves the alkylation of the α-carbon of this compound, followed by hydrolysis and decarboxylation to yield the target ketone.[1][3] This synthetic route is highly valuable for creating ketones with specific long-chain alkyl groups, which are important intermediates in the synthesis of pharmaceuticals, flavors, and fragrances. The ester group in the starting material serves to increase the acidity of the α-hydrogens, facilitating enolate formation under relatively mild conditions with a suitable base.[4]

Reaction Principle

The synthesis proceeds through three key stages:

-

Enolate Formation: The α-hydrogen, situated between the two carbonyl groups of this compound, is acidic. Treatment with a strong base, such as sodium heptoxide or sodium ethoxide, readily deprotonates this carbon to form a resonance-stabilized enolate.[5]

-